

# BMS-817378: A Technical Guide for the Interrogation of TAM Kinase Function

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: **BMS-817378**

Cat. No.: **B560353**

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

## Introduction

**BMS-817378**, also known as BMS-777607, is a potent, ATP-competitive small molecule inhibitor of the TAM (Tyro3, Axl, Mer) family of receptor tyrosine kinases, as well as the c-Met and Ron kinases. Its high potency and selectivity make it a valuable pharmacological tool for elucidating the diverse biological roles of TAM kinases in normal physiology and disease, including cancer, immunology, and neuroscience. This technical guide provides a comprehensive overview of **BMS-817378**, including its biochemical activity, experimental protocols, and data presentation to facilitate its use in preclinical research.

## Biochemical Profile and In Vitro Activity of BMS-817378

**BMS-817378** exhibits low nanomolar potency against its primary targets in cell-free kinase assays. The compound's inhibitory activity has been characterized across various platforms, providing a clear understanding of its target engagement.

## Table 1: In Vitro Inhibitory Activity of BMS-817378 (Cell-Free Assays)

Target Kinase	IC50 (nM)	Reference(s)
Axl	1.1	<a href="#">[1]</a> <a href="#">[2]</a>
c-Met	3.9	<a href="#">[1]</a> <a href="#">[2]</a>
Mer	Not explicitly quantified in the provided search results	
Ron	1.8	<a href="#">[1]</a> <a href="#">[2]</a>
Tyro3	4.3	<a href="#">[1]</a> <a href="#">[2]</a>

Note: The IC50 for Mer is not explicitly stated in the provided search results, but **BMS-817378** is characterized as a pan-TAM inhibitor.

## Table 2: Cellular Activity of BMS-817378

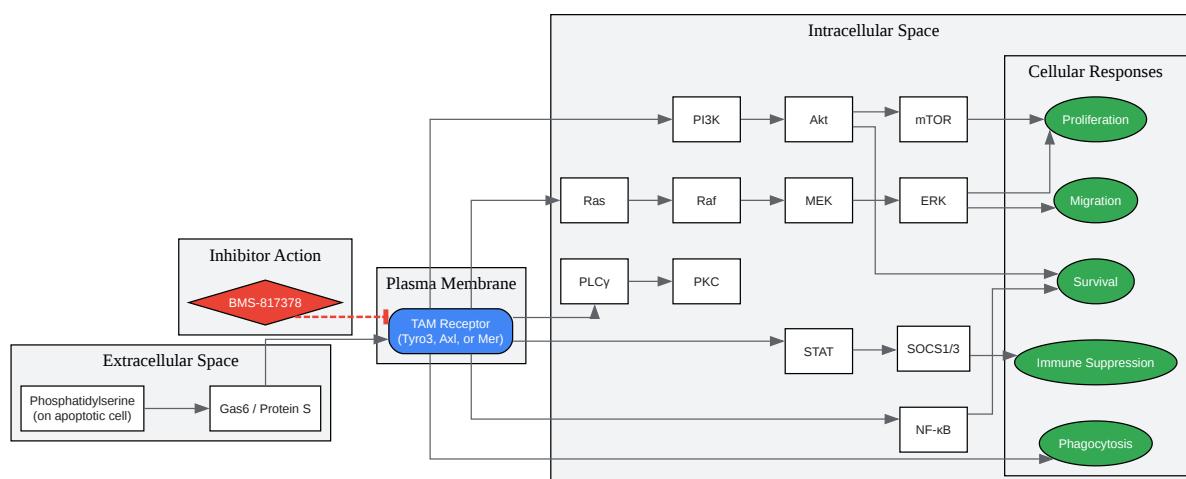
Cell Line	Assay	IC50 (nM)	Effect	Reference(s)
GTL-16	c-Met Autophosphorylation	20	Potent blockade of c-Met autophosphorylation	[1]
PC-3, DU145	HGF-triggered c-Met Autophosphorylation	< 1	Inhibition of hepatocyte growth factor-induced c-Met autophosphorylation	[1]
KHT	c-Met Autophosphorylation	10	Elimination of basal levels of autophosphorylated c-Met	[1]
PC-3, DU145	HGF-induced Cell Scattering	Inhibition at 0.5 $\mu$ M	Almost complete inhibition	[1]
PC-3, DU145	Stimulated Cell Migration and Invasion	< 100	Dose-dependent inhibition	[1]
U118MG, SF126	Cell Viability (MTT Assay)	~12.5 $\mu$ M (concentration used)	Significantly reduced cell numbers after 24 hours	[3]
U118MG, SF126	Apoptosis (CPP32 activity)	~12.5 $\mu$ M (concentration used)	Significant increase in apoptosis after 24 hours	[3]
Ba/F3-TAM chimeric cells	Cell Survival	Low to mid nM	Inhibition of Tyro3, Axl, and Mer-dependent survival	[4]

Selectivity Profile: **BMS-817378** is a highly selective inhibitor. It is reported to be over 40-fold more selective for its primary targets versus Lck, VEGFR-2, and TrkA/B, and demonstrates more than 500-fold greater selectivity against a broader panel of other receptor and non-receptor kinases.[1][2]

## Signaling Pathways and Experimental Workflows

### TAM Kinase Signaling Pathway

The TAM kinases are activated by their ligands, Gas6 (Growth arrest-specific 6) and Protein S, which bridge the TAM receptors to phosphatidylserine on the surface of apoptotic cells, leading to their phagocytic clearance. Downstream signaling from TAM kinases activates multiple pathways that regulate cell survival, proliferation, migration, and immune modulation.



[Click to download full resolution via product page](#)

Caption: TAM Kinase Signaling Pathway and Point of Inhibition by **BMS-817378**.

## Experimental Workflow: Western Blot for TAM Kinase Phosphorylation

A common application of **BMS-817378** is to assess its ability to inhibit the autophosphorylation of TAM kinases in a cellular context.

Caption: Workflow for Western Blot Analysis of TAM Kinase Phosphorylation.

## Experimental Protocols

### In Vitro Kinase Assay

This protocol provides a general framework for assessing the inhibitory activity of **BMS-817378** against a purified TAM kinase.

Materials:

- Recombinant TAM kinase (e.g., GST-tagged Axl)
- Kinase buffer (e.g., 20 mM Tris-Cl, pH 7.5, 5 mM MnCl<sub>2</sub>, 0.1 mg/mL BSA, 0.5 mM DTT)
- Substrate (e.g., poly(Glu/Tyr))
- [ $\gamma$ -33P]ATP
- ATP
- **BMS-817378** stock solution in DMSO
- 10% Trichloroacetic acid (TCA)
- GF/C unifilter plates
- Scintillation counter

**Procedure:**

- Prepare serial dilutions of **BMS-817378** in DMSO.
- In a 96-well plate, combine the recombinant TAM kinase, substrate, and diluted **BMS-817378** in kinase buffer.
- Initiate the kinase reaction by adding a mixture of [ $\gamma$ -33P]ATP and unlabeled ATP. The final ATP concentration should be at or near the  $K_m$  for the specific kinase.
- Incubate the reaction at 30°C for 1 hour.[5]
- Stop the reaction by adding cold TCA to a final concentration of 8%. [5]
- Precipitate the proteins and collect them onto GF/C unifilter plates using a cell harvester.
- Wash the plates to remove unincorporated [ $\gamma$ -33P]ATP.
- Quantify the incorporated radioactivity using a scintillation counter.
- Calculate the percent inhibition for each **BMS-817378** concentration and determine the IC50 value.

## Cellular Phosphorylation Assay (Western Blot)

This protocol details the steps to measure the effect of **BMS-817378** on TAM kinase phosphorylation in cultured cells.

**Materials:**

- Cell line expressing the target TAM kinase(s) (e.g., U118MG or SF126 for Axl)[3]
- Complete growth medium and serum-free medium
- **BMS-817378**
- Ligand for stimulation (e.g., Gas6), if necessary
- Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

- Primary antibodies: anti-phospho-TAM (e.g., anti-p-Axl), anti-total-TAM (e.g., anti-Axl), and a loading control (e.g., anti- $\beta$ -actin)
- HRP-conjugated secondary antibody
- ECL detection reagent

**Procedure:**

- Plate cells and allow them to adhere overnight.
- If studying ligand-induced phosphorylation, serum-starve the cells for 12-24 hours.
- Pre-treat the cells with various concentrations of **BMS-817378** (e.g., 0-10  $\mu$ M) or vehicle (DMSO) for 1-2 hours.
- If applicable, stimulate the cells with the appropriate ligand for a predetermined time (e.g., 15-30 minutes).
- Wash the cells with ice-cold PBS and lyse them with ice-cold lysis buffer.
- Clear the lysates by centrifugation and determine the protein concentration.
- Denature the protein samples by boiling in SDS-PAGE sample buffer.
- Separate 20-40  $\mu$ g of protein per lane by SDS-PAGE and transfer to a PVDF membrane.
- Block the membrane with 5% BSA in TBST for 1 hour at room temperature.
- Incubate the membrane with the anti-phospho-TAM primary antibody overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an ECL reagent and an imaging system.

- Strip the membrane and re-probe with the anti-total-TAM antibody and the loading control antibody to ensure equal protein loading.

## Cell Migration and Invasion Assays

### A. Scratch (Wound Healing) Assay for Migration:

- Grow a confluent monolayer of cells in a 6- or 12-well plate.
- Create a "scratch" in the monolayer with a sterile pipette tip.[\[6\]](#)
- Wash with PBS to remove detached cells.
- Add fresh medium containing different concentrations of **BMS-817378** or vehicle.
- Image the scratch at time 0 and at subsequent time points (e.g., 12, 24 hours).
- Quantify the migration by measuring the closure of the scratch area.

### B. Transwell Invasion Assay:

- Use transwell inserts with an 8  $\mu$ m pore membrane coated with Matrigel.[\[6\]](#)
- Rehydrate the Matrigel with serum-free medium.
- In the top chamber, add cells suspended in serum-free medium containing **BMS-817378** or vehicle.
- In the bottom chamber, add complete medium (containing 10% FBS) as a chemoattractant.  
[\[6\]](#)
- Incubate for 24-48 hours.
- Remove the non-invading cells from the top of the membrane with a cotton swab.
- Fix and stain the invading cells on the bottom of the membrane with crystal violet.
- Count the number of invaded cells in several microscopic fields.

## In Vivo Efficacy Studies in Mouse Xenograft Models

### Materials:

- Immunocompromised mice (e.g., athymic nude or SCID)
- Tumor cells for implantation (e.g., GTL-16, SF126, or U118MG)[3][5]
- **BMS-817378**
- Vehicle for oral gavage (e.g., DMSO and PEG300)[3]
- Calipers for tumor measurement

### Procedure:

- Implant tumor cells subcutaneously or orthotopically into the mice.
- Allow the tumors to reach a palpable size (e.g., 100-200 mm<sup>3</sup>).
- Randomize the mice into treatment and control groups.
- Prepare the **BMS-817378** formulation for oral administration. A typical dose range is 6.25-50 mg/kg, administered once daily by oral gavage.[5]
- Treat the mice for a specified period (e.g., 21 days).
- Measure the tumor volume with calipers every 2-3 days.
- Monitor the body weight of the mice as an indicator of toxicity.
- At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blot, immunohistochemistry).

## Pharmacokinetic Data

While a comprehensive pharmacokinetic profile for **BMS-817378** is not publicly available in a consolidated table, in vivo studies in mice have demonstrated its oral bioavailability and

efficacy when administered by gavage, suggesting adequate exposure to achieve a therapeutic effect.[\[5\]](#)[\[6\]](#)

## Studying Individual TAM Kinase Function

Given that **BMS-817378** is a pan-TAM inhibitor, dissecting the role of individual TAM kinases requires specific experimental systems.

Strategies:

- Cell Line Selection: Utilize cell lines that predominantly express a single TAM kinase. A thorough literature search and/or expression analysis (e.g., qPCR, Western blot) of a panel of cell lines is recommended to identify suitable models.
- Genetic Knockdown/Knockout: In a cell line that expresses multiple TAM kinases, use siRNA, shRNA, or CRISPR/Cas9 to selectively deplete one or two of the TAMs. The effect of **BMS-817378** can then be assessed in the context of the remaining TAM kinase(s).
- Chimeric Receptors: Engineer cell lines to express chimeric receptors containing the extracellular domain of a growth factor receptor (e.g., EGFR) and the intracellular domain of an individual TAM kinase.[\[4\]](#)[\[7\]](#) This allows for the specific activation of a single TAM kinase signaling pathway by the corresponding growth factor.

## Conclusion

**BMS-817378** is a potent and selective tool compound for the investigation of TAM kinase biology. By employing the data and protocols outlined in this guide, researchers can effectively probe the functions of Tyro3, Axl, and Mer in various physiological and pathological contexts. As with any pharmacological inhibitor, careful experimental design, including the use of appropriate controls and orthogonal approaches, is essential for robust and reliable conclusions.

### Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Inhibiting receptor tyrosine kinase AXL with small molecule inhibitor BMS-777607 reduces glioblastoma growth, migration, and invasion in vitro and in vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 4. aacrjournals.org [aacrjournals.org]
- 5. TAM Signaling in the Nervous System | Semantic Scholar [semanticscholar.org]
- 6. TAM Signaling in the Nervous System: Open Access, Read PDF & Key Insights | Bohrium [bohrium.com]
- 7. researchgate.net [researchgate.net]
- To cite this document: BenchChem. [BMS-817378: A Technical Guide for the Interrogation of TAM Kinase Function]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b560353#bms-817378-for-studying-tam-kinase-function]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd  
Ontario, CA 91761, United States  
Phone: (601) 213-4426  
Email: [info@benchchem.com](mailto:info@benchchem.com)